molecular formula C18H28N2O3S B241435 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide

4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide

カタログ番号 B241435
分子量: 352.5 g/mol
InChIキー: FYLDAKATPUVHAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide, also known as PF-06282999, is a novel small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in preclinical models. PF-06282999 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of type 2 diabetes.

作用機序

4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide is a selective inhibitor of PTP1B, a phosphatase that negatively regulates insulin signaling by dephosphorylating key tyrosine residues on insulin receptor substrate proteins. By inhibiting PTP1B, 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide increases insulin signaling and enhances glucose uptake in insulin-resistant cells. This leads to improved glucose homeostasis and insulin sensitivity in preclinical models.
Biochemical and Physiological Effects:
4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide has been shown to improve glucose homeostasis, insulin sensitivity, and glycemic control in preclinical models of type 2 diabetes. In vitro studies have demonstrated that 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide increases insulin signaling and glucose uptake in insulin-resistant cells. In vivo studies in animal models have shown that 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide reduces fasting blood glucose levels, improves glucose tolerance, and increases insulin sensitivity. These effects are thought to be mediated by the inhibition of PTP1B and the subsequent enhancement of insulin signaling.

実験室実験の利点と制限

4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide is a selective inhibitor of PTP1B, which makes it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. Its specificity for PTP1B also reduces the potential for off-target effects. However, the proprietary nature of its synthesis method and limited availability may make it difficult for some researchers to obtain and use in their experiments.

将来の方向性

There are several potential future directions for the study of 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide. One area of interest is the evaluation of its long-term safety and efficacy in clinical trials. Another potential direction is the investigation of its effects on other metabolic pathways and diseases, such as obesity and non-alcoholic fatty liver disease. Additionally, the development of more potent and selective PTP1B inhibitors based on the structure of 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide may lead to the discovery of new treatments for type 2 diabetes and other metabolic disorders.

合成法

4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide was synthesized using a multi-step process involving the reaction of various reagents and solvents. The exact details of the synthesis method are proprietary and have not been disclosed in the literature.

科学的研究の応用

4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide has been extensively studied in preclinical models to evaluate its efficacy and safety for the treatment of type 2 diabetes. In vitro studies have shown that 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide inhibits PTP1B activity, leading to increased insulin signaling and glucose uptake in insulin-resistant cells. In vivo studies in animal models have demonstrated that 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide improves glucose homeostasis, insulin sensitivity, and glycemic control. These findings have provided the basis for the clinical development of 4-Methyl-N-(6-oxo-6-piperidin-1-yl-hexyl)-benzenesulfonamide as a potential treatment for type 2 diabetes.

特性

分子式

C18H28N2O3S

分子量

352.5 g/mol

IUPAC名

4-methyl-N-(6-oxo-6-piperidin-1-ylhexyl)benzenesulfonamide

InChI

InChI=1S/C18H28N2O3S/c1-16-9-11-17(12-10-16)24(22,23)19-13-5-2-4-8-18(21)20-14-6-3-7-15-20/h9-12,19H,2-8,13-15H2,1H3

InChIキー

FYLDAKATPUVHAP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)N2CCCCC2

正規SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)N2CCCCC2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。